1-(2-Fluorobenzyl)imidazolidin-2-one
Description
Significance of the Imidazolidin-2-one Scaffold in Contemporary Organic Synthesis
The imidazolidin-2-one scaffold is an omnipresent structural motif in a wide array of chemical entities, including pharmaceuticals, natural products, and other biologically active compounds. mdpi.comresearchgate.netdntb.gov.uanih.gov Its prevalence stems from its ability to act as a rigid and predictable building block that can be readily functionalized. In medicinal chemistry, this ring system is a key component in drugs developed as HIV protease inhibitors, NK1 antagonists, and 5-HT3 receptor antagonists. nih.gov For instance, drugs like imidapril (B193102) and azlocillin (B1666447) incorporate this core structure. nih.gov
Beyond its role in bioactive molecules, the imidazolidin-2-one framework is highly valued in organic synthesis. It serves as a precursor for the synthesis of vicinal diamines, which are themselves crucial building blocks in chemistry. nih.govnih.gov Furthermore, chiral versions of the scaffold are widely employed as effective chiral auxiliaries, guiding the stereochemical outcome of asymmetric reactions to produce enantiomerically pure compounds. mdpi.comnih.gov The scaffold's utility is also demonstrated in its use as a monomeric unit for creating biopolymer scaffolds with enhanced stability compared to traditional peptides. nih.gov The continued interest in this heterocycle fuels the development of novel synthetic methodologies aimed at accessing its diverse derivatives. nih.gov
Structural Characteristics and Chemical Versatility of 1-(2-Fluorobenzyl)imidazolidin-2-one
This compound is a synthetic organic compound featuring a central imidazolidin-2-one ring where one of the nitrogen atoms is substituted with a 2-fluorobenzyl group. The core structure is a five-membered heterocycle containing two nitrogen atoms and a carbonyl group, classifying it as a cyclic urea (B33335).
The key structural features are:
Imidazolidin-2-one Ring: A saturated C3N2 backbone providing a stable, polar, and rigid scaffold.
2-Fluorobenzyl Group: An aromatic ring attached to the imidazolidine (B613845) nitrogen via a methylene (B1212753) bridge. The fluorine atom at the ortho position of the benzyl (B1604629) ring is particularly significant.
The presence of the fluorine atom imparts specific chemical properties that enhance the molecule's versatility. Fluorine is highly electronegative and can alter a molecule's electronic distribution, lipophilicity, metabolic stability, and binding affinity to biological targets like proteins and enzymes. This strategic fluorination is a common tactic in medicinal chemistry to fine-tune the physicochemical properties of a lead compound. The combination of the rigid heterocyclic core and the electronically modified aromatic side chain makes this compound a molecule of interest for further investigation in chemical and pharmaceutical research.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H11FN2O |
| Molecular Weight | 194.21 g/mol |
| CAS Number | 59023-05-1 |
| SMILES | C1CN(C(=O)N1)CC2=CC=CC=C2F |
| InChI | InChI=1S/C10H11FN2O/c11-9-5-3-1-7-10(9)8-13-4-2-12-6-14(13)11/h1,3,5,7H,2,4,6,8H2,(H,12,14) |
Historical Development and Catalytic Advancements in Imidazolidin-2-one Synthesis
The construction of the imidazolidin-2-one ring has evolved significantly over the years, moving from classical methods to more sophisticated and efficient catalytic strategies.
Historically, the most common approach involved the cyclization of a 1,2-diamine precursor with a carbonylating agent. nih.gov Phosgene (B1210022) or its safer equivalents, such as carbonyldiimidazole, were frequently used for this transformation. nih.gov While effective, this pathway often requires the multi-step preparation of the diamine substrate, which can be cumbersome, especially for differentially substituted diamines. nih.gov
In recent decades, research has focused on developing more atom-economical and versatile catalytic methods. mdpi.com These modern advancements can be broadly categorized:
Direct Carbonyl Incorporation: This strategy includes the use of carbon dioxide (CO2) as a green and sustainable C1 source. mdpi.com Catalysts such as ceria-based materials have been shown to facilitate the conversion of 1,2-diamines and CO2 into imidazolidin-2-ones. mdpi.comacs.org Another approach is the oxidative carbonylation of N,N'-dialkylethylenediamines using carbon monoxide (CO) and an oxidant, often catalyzed by elements like selenium. mdpi.com
Catalytic Diamination of Unsaturated Bonds: This elegant strategy involves the formation of the heterocyclic ring by adding two nitrogen atoms across a carbon-carbon double or triple bond. mdpi.com Palladium-catalyzed intramolecular diamination of alkenes was a significant breakthrough in this area. mdpi.com Subsequent developments have expanded this to include the asymmetric diamination of dienes to produce chiral imidazolidin-2-ones with high enantioselectivity. mdpi.com
Intramolecular Hydroamination/Carboamination: The intramolecular nucleophilic addition of a nitrogen atom to an unsaturated C-C bond within the same molecule is a powerful ring-forming technique. mdpi.com Palladium-catalyzed carboamination of N-allylureas with aryl or alkenyl bromides allows for the formation of a C-C bond, a C-N bond, and up to two stereocenters in a single step. nih.gov More recently, organocatalytic methods using strong, non-nucleophilic bases like the phosphazene BEMP have enabled the intramolecular hydroamidation of propargylic ureas under ambient conditions. researchgate.netacs.orgresearchgate.net
Other Novel Methods: Researchers continue to explore new pathways, such as aziridine (B145994) ring expansion and silver-catalyzed cycloadditions, to access this valuable scaffold. mdpi.comresearchgate.netnih.gov
These catalytic advancements have provided chemists with a diverse toolbox for synthesizing substituted imidazolidin-2-ones with greater efficiency, control, and structural complexity. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-4-2-1-3-8(9)7-13-6-5-12-10(13)14/h1-4H,5-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFHHBMXLUGNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Imidazolidin 2 One Core and 1 2 Fluorobenzyl Imidazolidin 2 One Derivatives
Direct Carbonyl Incorporation into 1,2-Diaminesmdpi.comresearchgate.net
One of the most fundamental and widely employed strategies for constructing the imidazolidin-2-one ring is the direct incorporation of a carbonyl group into a 1,2-diamine precursor. mdpi.comnih.gov This method is valued for its straightforwardness and can be achieved under both stoichiometric and catalytic conditions.
Carbonylating Agents under Stoichiometric Conditionsmdpi.com
A variety of carbonylating agents have been historically used to facilitate the cyclization of 1,2-diamines. These reagents act as a source of the C1 unit that forms the urea (B33335) functionality of the imidazolidin-2-one ring. Common toxic agents like phosgene (B1210022) and its equivalents have been largely supplanted by safer alternatives. nih.govacs.org Among the most effective and commonly used is carbonyldiimidazole (CDI). mdpi.commdpi.com CDI reacts with the diamine in a one-pot procedure, often under mild conditions, to afford the desired cyclic urea with the release of imidazole (B134444) as a byproduct. mdpi.com Other reagents, such as dialkyl carbonates (e.g., dimethyl carbonate, DMC), have also been employed, often requiring catalysis to activate the carbonyl group for nucleophilic attack by the diamine. mdpi.com
| Carbonylating Agent | Byproducts | Key Features |
| Phosgene (COCl₂) | HCl | Highly toxic, requires careful handling |
| Carbonyldiimidazole (CDI) | Imidazole, CO₂ | Low cost, benign byproducts, widely used mdpi.com |
| Dialkyl Carbonates (DMC, DEC) | Alcohols | Requires catalyst (e.g., Cu(NO₃)₂), greener alternative mdpi.com |
Catalytic Carbonylation with Carbon Dioxidemdpi.com
A more sustainable and atom-economical approach involves the use of carbon dioxide (CO₂) as the carbonylating agent. mdpi.com This method is environmentally benign, with water being the only byproduct. mdpi.com However, due to the thermodynamic stability and relative inertness of CO₂, this reaction typically requires catalysts and often dehydrating agents to drive the reaction to completion. mdpi.com Various catalytic systems have been developed, including both homogeneous and heterogeneous catalysts. For instance, ceria-based materials have proven effective as heterogeneous catalysts for the conversion of aliphatic 1,2-diamines with CO₂. mdpi.com For less nucleophilic aromatic diamines, more specialized catalytic systems, such as those involving indium complexes, may be necessary to achieve good yields. mdpi.com
Catalytic Diamination of Unsaturated C–C Bondsmdpi.comnih.govnih.gov
The catalytic diamination of unsaturated carbon-carbon bonds offers a powerful and elegant alternative for the synthesis of imidazolidin-2-ones. This strategy involves the addition of two nitrogen atoms across a double or triple bond. mdpi.com These reactions can be performed in either an intramolecular or intermolecular fashion.
Metal-Catalyzed Intramolecular Diamination of Alkenesmdpi.com
The intramolecular diamination of alkenes tethered to a urea moiety is a highly effective method for constructing the imidazolidin-2-one scaffold. mdpi.com Palladium catalysts are frequently employed for these transformations. researchgate.net For example, Pd(II)-catalyzed intramolecular diamination of unfunctionalized alkenes can produce fused imidazolidin-2-one ring systems. researchgate.net This process often involves an oxidative transformation where an external oxidant is required. organic-chemistry.org Gold catalysts have also been utilized, particularly in the dihydroamination of allene-tethered ureas, which proceeds through a redox-neutral and atom-economic pathway to yield bicyclic imidazolidin-2-ones with high diastereoselectivity. mdpi.comnih.gov
| Catalyst System | Substrate Type | Key Features |
| Palladium(II) | Alkene-tethered ureas | Can form fused ring systems, often requires oxidant researchgate.net |
| Gold(I) | Allene-tethered ureas | Redox-neutral, atom-economic, high diastereoselectivity mdpi.comnih.gov |
| Silver(I) | Alkyne-tethered ureas | Involves a double cyclization process mdpi.com |
Metal-Catalyzed Intermolecular Diamination of Olefinsmdpi.com
Intermolecular diamination involves the reaction of a separate urea or nitrogen source with an olefin. mdpi.com This approach has been successfully applied to conjugated dienes using palladium catalysis with chiral ligands to achieve high yields and excellent enantioselectivities of chiral imidazolidin-2-ones. mdpi.com Copper(I) catalysts, in conjunction with nitrogen sources like di-tert-butylthiadiaziridine 1,1-dioxide, have been used for the diamination of activated terminal olefins, although this specific nitrogen source does not directly form the urea ring. organic-chemistry.orgnih.gov The challenge in developing catalytic diamination protocols lies in the tendency of diamines to coordinate strongly with transition metals, which can inhibit catalytic turnover. mdpi.com
Catalytic Hydroamination of Unsaturated Urea Derivativesmdpi.comresearchgate.netnih.govorganic-chemistry.orgcolab.ws
Catalytic hydroamination, the addition of an N-H bond across an unsaturated C-C bond, is a highly atom-economical method for synthesizing N-heterocycles. mdpi.com Intramolecular hydroamination of unsaturated urea derivatives provides a direct route to the imidazolidin-2-one ring.
This approach is thermodynamically favorable but often kinetically slow, necessitating the use of catalysts. mdpi.com A variety of metal catalysts, including those based on palladium, copper, and gold, have been developed for this purpose. mdpi.comorganic-chemistry.org For instance, Gold(I) catalysts have been shown to effectively catalyze the hydroamination of N-allylic ureas, leading to a range of imidazolidin-2-one derivatives with high diastereoselectivity. mdpi.com Palladium-catalyzed carboamination reactions of N-allylureas with aryl or alkenyl bromides represent a sophisticated strategy that forms a C-C and a C-N bond in a single step, constructing the substituted imidazolidin-2-one ring with good control over stereochemistry. nih.gov
More recently, organocatalytic methods have emerged. Strong phosphazene bases, such as BEMP, have been shown to catalyze the intramolecular hydroamidation of propargylic ureas under ambient conditions, affording imidazolidin-2-ones in excellent yields with remarkably short reaction times. acs.org This metal-free approach offers a sustainable alternative to traditional metal-catalyzed methods. acs.org
| Catalyst Type | Substrate | Reaction Conditions | Key Features |
| Gold(I) | N-allylic ureas | Mild conditions | High diastereoselectivity mdpi.com |
| Palladium(0) | N-allylureas | Base, aryl/alkenyl halides | Forms C-C and C-N bonds simultaneously nih.govorganic-chemistry.org |
| Phosphazene Base (BEMP) | Propargylic ureas | Ambient temperature, short reaction times | Metal-free, excellent yields, chemoselective acs.org |
Intramolecular N-Hydroamination of Propargylic Ureas
The intramolecular N-hydroamination of propargylic ureas represents a versatile route to furnish imidazolidin-2-ones. This transformation can be promoted by various catalytic systems, including transition metals and bases. The reaction proceeds via a 5-exo-dig cyclization, a regiochemical outcome that is generally favored.
Transition metal catalysts, such as those based on silver, gold, and palladium, have been effectively employed to facilitate this cyclization. mdpi.com For instance, silver(I) catalysts have been utilized in one-pot protocols starting from propargylic amines and isocyanates. acs.org Gold catalysis has also demonstrated remarkable selectivity in these cyclizations. mdpi.com
More recently, organo-catalyzed methods have emerged as a sustainable alternative. The phosphazene base BEMP has been identified as a highly active catalyst for the intramolecular hydroamidation of propargylic ureas, affording excellent yields of imidazolidin-2-ones under ambient conditions with remarkably short reaction times. acs.orgresearchgate.net This protocol exhibits broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the aryl substituent of the urea. researchgate.net
The general scheme for the intramolecular N-hydroamination of propargylic ureas is depicted below: A propargylic urea undergoes a 5-exo-dig cyclization to yield an imidazolidin-2-one.
A variety of catalysts can be employed for this transformation, each with its own set of reaction conditions and efficiencies.
| Catalyst System | Typical Conditions | Yield Range | Key Features |
| Silver(I) | Ag(I) salt, solvent | Moderate to High | Can be used in one-pot syntheses from propargylic amines and isocyanates. acs.org |
| Gold(I) | Au(I) complex, solvent | High to Excellent | Demonstrates high selectivity. mdpi.com |
| Palladium(II) | Pd(II) salt, ligand, base | Good to Excellent | Effective for a range of substrates. mdpi.com |
| BEMP (phosphazene base) | Catalytic BEMP, MeCN, rt | Excellent | Organo-catalyzed, mild conditions, very short reaction times. acs.orgresearchgate.net |
| Alkaline Earth Metals | Bis-amide complexes | Good | Environmentally benign approach. mdpi.com |
| NaOH | Stoichiometric NaOH, DMF | Good to Excellent | A simple and cost-effective base-mediated method. organic-chemistry.org |
Intramolecular N-Hydroamination of Allylic Ureas
The intramolecular N-hydroamination of allylic ureas provides another direct route to the imidazolidin-2-one core. The cyclization of allylic ureas is generally more challenging than their propargylic counterparts due to the lower reactivity of the C-C double bond. mdpi.com Nevertheless, effective catalytic systems have been developed to promote this transformation.
Palladium-based catalysts have been extensively studied for this purpose. Wolfe and colleagues developed a palladium-catalyzed carboamination of allylic ureas with aryl bromides to synthesize a variety of imidazolidin-2-one derivatives. mdpi.com Gold catalysis has also proven to be highly effective. The use of a gold(I) chloride complex with a silver salt co-catalyst enables the 5-exo hydroamination of N-allylic,N′-aryl ureas to proceed in excellent yields under mild conditions and with low catalyst loadings. nih.govnih.gov For substituted allylic ureas, this gold-catalyzed reaction often proceeds with high diastereoselectivity, favoring the formation of the trans-disubstituted product. nih.govnih.gov
The general reaction is as follows: An N-allylic urea cyclizes via a 5-exo-trig pathway to form the corresponding imidazolidin-2-one.
| Catalyst System | Typical Conditions | Yield Range | Key Features |
| Palladium(0) | Pd(0) precatalyst, ligand, base | Good | Allows for concomitant C-C bond formation (carboamination). mdpi.com |
| Gold(I) | (P1)AuCl/AgPF6, CHCl3, rt | Excellent | Mild conditions, low catalyst loading, high diastereoselectivity for substituted substrates. nih.govnih.gov |
Base-Mediated Hydroamination Protocols
Base-mediated, transition-metal-free hydroamination reactions offer a cost-effective and environmentally friendly alternative for the synthesis of imidazolidin-2-ones. acs.org These methods typically involve the use of strong bases to deprotonate the urea nitrogen, thereby increasing its nucleophilicity and facilitating the intramolecular attack on the unsaturated carbon-carbon bond.
An efficient protocol for the synthesis of imidazole-2-thiones, and by extension imidazolidin-2-ones, involves the intramolecular 5-exo-dig cycloisomerization of propargylamines with isothiocyanates or isocyanates, mediated by powdered sodium hydroxide (B78521) in DMF. organic-chemistry.org This atom-economical process proceeds smoothly at room temperature to give the desired products in good yields. organic-chemistry.org
Furthermore, the phosphazene superbase BEMP has been shown to be a potent organocatalyst for the intramolecular hydroamidation of propargylic ureas. acs.orgresearchgate.net This method is characterized by its excellent chemo- and regioselectivity, wide substrate scope, and exceptionally fast reaction rates, with some cyclizations completing in as little as one minute at room temperature. acs.orgorganic-chemistry.org The reaction is also tolerant to the presence of water, adding to its practical utility. researchgate.net
| Base/Catalyst | Substrate | Conditions | Yield | Key Features |
| NaOH | Propargylamine + Isocyanate | Powdered NaOH, DMF, rt | Good | Transition-metal-free, atom-economical. organic-chemistry.org |
| BEMP | Propargylic Urea | 1-10 mol% BEMP, MeCN, rt | Excellent | Organo-catalyzed, very fast, mild conditions, broad scope. acs.orgresearchgate.net |
Aziridine (B145994) Ring Expansion and Related Cycloaddition Reactions
The ring expansion of aziridines provides a powerful and stereospecific method for the synthesis of imidazolidin-2-ones. This strategy involves the reaction of an aziridine with a one-carbon carbonyl source, such as an isocyanate, leading to the formation of the five-membered ring.
Iodide-Catalyzed Ring Opening of N-Arylsulfonylaziridines with Isocyanates
The reaction of N-activated aziridines, such as N-arylsulfonylaziridines, with isocyanates can be catalyzed by a nucleophilic catalyst like iodide. The proposed mechanism involves the nucleophilic attack of the iodide ion on one of the aziridine carbons, leading to the opening of the three-membered ring. This generates a more nucleophilic nitrogen anion, which can then attack the isocyanate. The subsequent intramolecular cyclization and elimination of the iodide catalyst furnishes the imidazolidin-2-one product. This method allows for the stereospecific conversion of chiral aziridines into chiral imidazolidin-2-ones.
Copper-Catalyzed Ring Opening of Aziridines
Copper catalysts have been successfully employed in the synthesis of imidazolidinones from aziridines and isocyanates. frontiersin.orgnih.govnih.gov This transformation exhibits good functional group compatibility and provides access to a diverse range of substituted imidazolidin-2-ones. nih.govnih.gov The proposed mechanism initiates with the coordination of the aziridine to the copper catalyst. frontiersin.org Subsequently, the isocyanate reacts with the activated aziridine, leading to ring opening and the formation of an intermediate that undergoes intramolecular cyclization to yield the final product. frontiersin.org
The general reaction is as follows: An aziridine reacts with an isocyanate in the presence of a copper catalyst to form a substituted imidazolidin-2-one.
| Catalyst | Ligand | Solvent | Temperature | Yield Range |
| Cu(OTf)2 | Xantphos | 1,2-dichloroethane | 80 °C | Good to Excellent |
| Cu(I) salts | Various | Various | Various | Moderate to High |
This methodology has been applied to the synthesis of hybrid molecules derived from pharmaceutical compounds, demonstrating its potential in drug discovery. nih.govnih.gov
Palladium-Catalyzed Aza-Heck Cyclizations for N–H Bearing Imidazolidinones
Aza-Heck cyclizations have emerged as a valuable tool for the synthesis of nitrogen-containing heterocycles. nih.gov This palladium-catalyzed process has been adapted for the synthesis of unprotected imidazolidinones bearing an exocyclic double bond. nih.gov The reaction involves the cyclization of N-phenoxy ureas onto a pendant alkene. nih.gov This method is notable for its broad functional group tolerance and its ability to be applied to complex molecular architectures. nih.gov The use of phenylmagnesium bromide as an external reductant allows for the use of a more accessible palladium(II) precatalyst at lower loadings. nih.gov By incorporating tetrabutylammonium (B224687) iodide into the reaction mixture, the corresponding saturated dihydroimidazolones can be accessed from the same starting materials. nih.gov
The general scheme is as follows: A N-phenoxy urea undergoes a palladium-catalyzed aza-Heck cyclization to yield an unsaturated imidazolidinone.
This method provides a direct route to mono- and bis-unprotected imidazolidinones, which are valuable intermediates in organic synthesis. nih.gov
Multi-Component and Domino Reaction Approaches for Imidazolidin-2-one Synthesis
A notable domino strategy involves an N-heterocyclic carbene (NHC)-promoted reaction sequence for the synthesis of 5-hydroxy-imidazolidine-2-thione derivatives, which are thiourea (B124793) analogs of imidazolidin-2-ones. rsc.org This process begins with an aza-benzoin reaction, followed by an intramolecular aza-acetalization step, all occurring in a one-pot fashion. rsc.orgrsc.org
Pseudo-multicomponent reactions (pseudo-MCRs) are a subclass of MCRs that offer a streamlined approach to complex molecules by simplifying the number of reactive components involved. mdpi.com A highly effective pseudo-multicomponent one-pot protocol has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones. mdpi.comnih.gov This method employs trans-(R,R)-diaminocyclohexane, which first reacts to form a Schiff base in situ. nih.govresearchgate.net This intermediate is then reduced to produce the corresponding diamine, which subsequently undergoes cyclization with carbonyldiimidazole (CDI). mdpi.comcolab.ws
The efficiency of this pseudo-MCR approach has been demonstrated to be superior to traditional multi-step methods, particularly for sterically hindered compounds. mdpi.com Statistical analysis of the reaction conditions identified temperature as the most critical factor influencing yield, with an optimal range between 40–70 °C. mdpi.com The use of CDI is advantageous due to its low cost and the formation of benign byproducts like carbon dioxide and imidazole. mdpi.com
The table below compares the yields of several 1,3-disubstituted imidazolidin-2-ones synthesized via a conventional multi-step protocol versus the optimized pseudo-multicomponent protocol. mdpi.com
Table 1: Comparison of Yields for Imidazolidin-2-one Synthesis
| Compound | Multi-Step Protocol Yield (%) | Pseudo-MCR Protocol Yield (%) |
|---|---|---|
| 1a | 77.1 | 81.3 |
| 1b | 70.0 | 78.4 |
| 1c | 56.7 | 71.2 |
| 1d | 16.9 | 55.4 |
| 1e | 68.4 | 75.1 |
| 1f | 71.2 | 79.5 |
| 1g | 65.3 | 72.8 |
Redox-annulation reactions provide a powerful method for synthesizing polycyclic imidazolidinone derivatives. nih.govacs.org This approach involves the reaction of cyclic secondary amines, such as 1,2,3,4-tetrahydroisoquinoline, pyrrolidine, and piperidine, with α-ketoamides. acs.org These transformations are redox-neutral, featuring the functionalization of an amine α-C–H bond and the concurrent formation of a C–N bond to create the five-membered imidazolidin-2-one ring. acs.orgnih.gov
The reaction is significantly accelerated by catalytic amounts of benzoic acid. nih.govacs.org The methodology tolerates a range of substitution patterns on the α-ketoamides, including both aromatic and aliphatic groups on the amide nitrogen, as well as enolizable and nonenolizable α-keto groups. acs.org This leads to the formation of polycyclic imidazolidinone products in good to excellent yields and often with high diastereoselectivity. acs.org
The scope of this redox-annulation has been explored with various α-ketoamides reacting with 1,2,3,4-tetrahydroisoquinoline, as detailed in the table below. acs.org
Table 2: Redox-Annulation of 1,2,3,4-Tetrahydroisoquinoline with α-Ketoamides
| R¹ Group (α-Ketoamide) | R² Group (α-Ketoamide) | Product | Yield (%) |
|---|---|---|---|
| Ph | Bn | 2a | 95 |
| Ph | Allyl | 2b | 92 |
| Ph | Pr | 2c | 88 |
| 4-MeO-C₆H₄ | Bn | 2d | 94 |
| 4-F-C₆H₄ | Bn | 2e | 91 |
| 2-Thienyl | Bn | 2f | 88 |
| Me | Bn | 2g | 81 |
| H | Bn | 2h | 71 |
Emerging Synthetic Strategies for Fluorinated Imidazolidin-2-one Systems
The incorporation of fluorine into heterocyclic compounds is a key strategy in medicinal chemistry. Emerging methods for the synthesis of fluorinated imidazolidin-2-one systems reflect this importance. One novel approach involves the photochemical activation of the greenhouse gas SF₅CF₃ using an N-heterocyclic carbene (NHC), specifically 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (SIMes). researchgate.net This reaction yields fluorinated products such as 1,3-dimesityl-2,2-difluoroimidazolidine (SIMesF₂) and the trifluoromethylated derivative 1,3-dimesityl-2-fluoro-2-trifluoromethylimidazolidine. researchgate.net
Another strategy focuses on building the fluorinated ring system from fluorinated precursors. The reaction of 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one with urea, for example, results in the formation of 1,5-bis-(trifluoromethyl)-2,4,6,8-tetraazobicyclo[3.3.0]octane-3,7-dione in high yield. osi.lv These methods highlight the ongoing development of specialized techniques to create complex fluorinated heterocyclic structures. researchgate.netosi.lv
Computational and Theoretical Investigations of 1 2 Fluorobenzyl Imidazolidin 2 One and Imidazolidin 2 One Frameworks
Quantum Chemical Calculations for Mechanistic Elucidation in Imidazolidin-2-one Formation
Quantum chemical calculations serve as a powerful tool for understanding the intricate mechanisms of chemical reactions. In the context of imidazolidin-2-one synthesis, these computational methods provide deep insights into reaction pathways, the stability of intermediates, and the origins of selectivity, which are often difficult to probe through experimental means alone.
Density Functional Theory (DFT) has been extensively applied to elucidate the mechanisms of imidazolidin-2-one ring formation. Studies have successfully mapped out the energetic landscapes of these reactions, identifying key intermediates and transition states.
One computationally studied mechanism for the formation of substituted imidazolidin-2-ones involves the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas with C-nucleophiles. nih.govmdpi.comnih.govresearchgate.net DFT calculations, specifically using the B3LYP/6-311++G(d,p) level of theory, have outlined a plausible reaction pathway. The process begins with the formation of an oxonium cation from the starting urea (B33335), which then undergoes intramolecular cyclization to yield a 5-methoxyimidazolidine-2-one intermediate (A). nih.gov Subsequent acid-promoted elimination of a methanol (B129727) molecule leads to the formation of a crucial iminium cation intermediate (B). nih.gov This iminium ion is a key branching point in the reaction, potentially leading to different regioisomeric products. nih.gov
Another well-studied example is the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) from urea and dimethylethylenediamine (DMEDA). DFT investigations revealed that this nucleophilic cyclization proceeds through two distinct ammonia (B1221849) removal steps. researchgate.netnih.gov The first step involves the attack of a -NH group from DMEDA on the carbonyl carbon of urea, forming an open-chain intermediate and eliminating one molecule of ammonia. researchgate.netnih.gov This intermediate then undergoes a second intramolecular cyclization to form the imidazolidin-2-one ring, releasing a second molecule of ammonia. researchgate.netnih.gov
These DFT studies also highlight the significant role of the solvent and catalysts. In the synthesis of DMI, water was found to act as more than just a solvent; it serves as a proton exchange bridge. researchgate.netnih.gov This water-assisted proton migration significantly lowers the activation barriers for the ammonia removal steps. researchgate.netnih.gov Without water, the calculated activation barriers are high (around 50 kcal/mol), whereas the presence of a water bridge reduces them to approximately 30 kcal/mol, demonstrating a strong catalytic effect. researchgate.netnih.gov
The relative energies of various proposed intermediates have been calculated to determine the most likely reaction course. For instance, in the acid-catalyzed cyclization, the stability of different protonated forms and iminium ions was compared to rationalize the reaction's progression. nih.gov
Table 1: Calculated Activation Barriers in DMI Synthesis Data sourced from DFT investigations. researchgate.netnih.gov
| Reaction Step | Condition | Activation Barrier (kcal/mol) |
| First NH₃ Removal | Without Water | ~50 |
| First NH₃ Removal | With Water Catalyst | ~30 |
| Second NH₃ Removal | Without Water | ~50 |
| Second NH₃ Removal | With Water Catalyst | ~30 |
Computational chemistry provides a quantitative explanation for the regioselectivity observed in the synthesis of asymmetrically substituted imidazolidin-2-ones. mdpi.com In the reaction of N-(2,2-dialkoxyethyl)ureas with aromatic C-nucleophiles, there is a distinct preference for the formation of 4-substituted imidazolidin-2-ones over their 5-substituted counterparts. nih.govmdpi.com
DFT calculations were employed to understand this outcome. The mechanism involves the key iminium cation intermediate (B), which can equilibrate with an isomeric cation (D) through deprotonation-protonation steps. nih.gov The reaction of cation B with a nucleophile (e.g., phenol) proceeds through transition state TS2 to form the 5-substituted product. nih.gov Conversely, the reaction of cation D with the same nucleophile goes through transition state TS3 to yield the 4-substituted product. nih.gov
Quantum chemical calculations revealed that while the intermediate leading to the 5-substituted product is energetically lower, the activation energy for the formation of the 4-substituted product is significantly lower. mdpi.com Specifically, the energy of transition state TS3 was found to be lower than that of TS2 by approximately 5 kcal/mol. mdpi.com According to the Curtin–Hammett principle, for reactions involving rapidly interconverting intermediates, the product distribution is controlled by the difference in the energies of the transition states. mdpi.com Therefore, the observed high regioselectivity for the 4-substituted product is attributed to its lower activation energy barrier. nih.govmdpi.com
Conformational Analysis and Molecular Dynamics Simulations of Imidazolidin-2-one Systems
Conformational analysis and molecular dynamics (MD) simulations are crucial computational techniques for exploring the three-dimensional structures and dynamic behaviors of molecules containing the imidazolidin-2-one scaffold. These methods provide insights into how these molecules adopt specific shapes and interact with their environment, such as biological receptors.
MD simulations have been used to study the interaction between imidazolidinone derivatives and protein targets. For example, in a study of novel inhibitors for protein tyrosine phosphatase 1B (PTP1B), MD simulations were used to investigate the inhibitory mechanism at the molecular level. nih.gov The simulations revealed that the binding of an imidazolidine-2,4-dione derivative stabilized the catalytic region of the PTP1B protein, making the catalytic sites less accessible. nih.gov Similarly, 100-nanosecond MD simulations were performed to confirm the conformational stability of novel imidazolidinone derivatives when bound to the COX-2 enzyme, showing consistent ligand-protein interactions over time. najah.edu
Conformational analysis has also been applied to peptide mimics incorporating an N-amino-imidazolin-2-one unit. acs.org X-ray crystallography of a model compound revealed two distinct turn conformations in the solid state: a type II′ β-turn and an inverse γ-turn, both stabilized by intramolecular hydrogen bonds. acs.org Such studies are vital for designing peptidomimetics with predictable and stable secondary structures.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule, which govern its reactivity and optical characteristics, can be described by Frontier Molecular Orbital (FMO) theory. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this theory, representing the molecule's ability to donate and accept electrons, respectively. libretexts.orgossila.com
For imidazolidin-2-one frameworks, the nature and energy of these frontier orbitals can be determined using quantum chemical calculations. In related heterocyclic systems, it is often found that the HOMO is delocalized across the entire molecule, while the LUMO is more localized on a specific region, such as an electron-deficient moiety. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's chemical reactivity and electronic transitions.
DFT calculations on similar 4-aryl-imidazolidin-2,5-diones have been used to determine their HOMO-LUMO energies. iau.ir For 1-(2-Fluorobenzyl)imidazolidin-2-one, the electron-withdrawing fluorine atom on the benzyl (B1604629) group would be expected to influence the energy levels of the frontier orbitals. The HOMO would likely have significant contributions from the imidazolidin-2-one ring and the phenyl group, acting as the primary site for electrophilic attack. The LUMO, conversely, would be the primary site for nucleophilic attack. Understanding the distribution and energy of these orbitals is key to predicting the molecule's behavior in chemical reactions. wikipedia.org
Intermolecular Interactions in Imidazolidin-2-one Crystal Packing
The arrangement of molecules in a crystal lattice is dictated by a complex network of intermolecular interactions. For imidazolidin-2-one derivatives, these interactions are crucial for determining the solid-state properties of the material.
Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. For one derivative, 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, this analysis showed that the most significant contributions to crystal packing come from H···H (47.0%), H···O/O···H (16.9%), and H···C/C···H (8.0%) contacts, indicating that hydrogen bonding and van der Waals forces are the dominant interactions. nih.gov
Hydrogen bonds are a defining feature of the crystal packing in many imidazolidin-2-one systems due to the presence of N-H donors and C=O acceptors. nih.govresearchgate.netresearchgate.net These interactions often guide the formation of well-defined supramolecular architectures, such as chains, dimers, and layered structures. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Imidazolidin-2-one |
| 1,3-dimethyl-2-imidazolidinone (DMI) |
| N-(2,2-dialkoxyethyl)ureas |
| 5-methoxyimidazolidine-2-one |
| 4-(het)arylimidazoldin-2-ones |
| dimethylethylenediamine (DMEDA) |
| urea |
| 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one |
| N-amino-imidazolin-2-one |
| 4-aryl-imidazolidin-2,5-diones |
Van der Waals and π-Stacking Interactions
Non-covalent interactions are crucial in determining the conformation of molecules and their interactions with biological targets. nih.gov For this compound, Van der Waals forces and π-stacking are significant interactions dictated by its structural components, namely the imidazolidin-2-one core and the 2-fluorobenzyl substituent.
Van der Waals Interactions: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. In the context of the target molecule, the entire structure can participate in Van der Waals interactions. The benzyl group, in particular, can enter into hydrophobic pockets of enzymes or receptors, forming favorable hydrophobic interactions, which are a form of Van der Waals force. acs.org Computational studies on similar fluorobenzyl-containing compounds have shown that such groups can fit into hydrophobic pockets formed by amino acid residues like leucine, valine, and phenylalanine, enhancing binding affinity. acs.org
π-Stacking Interactions: These interactions occur between aromatic rings and are fundamental in stabilizing the structures of proteins and in ligand-receptor binding. nih.govnih.gov The 2-fluorobenzyl group of this compound is capable of engaging in π-stacking. The fluorine atom, being electron-withdrawing, modulates the quadrupole moment of the phenyl ring, which can influence the geometry and strength of these interactions.
Computational analyses and database surveys reveal several geometries for π-stacking, including face-to-face and edge-to-face (T-shaped) orientations. nih.govmdpi.com In protein-ligand complexes, the fluorobenzyl ring can stack against the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan. acs.orgnih.gov For instance, studies on phosphodiesterase (PDE) inhibitors have identified crucial π-π stacking interactions between a ligand's aromatic ring and a phenylalanine residue (Phe424) within the active site. acs.org Quantum theory of atoms-in-molecules (QTAIM) is a computational method used to analyze and characterize the nature of such π···π interactions. nih.gov
Table 1: Key Non-Covalent Interactions for this compound
| Interaction Type | Interacting Moiety | Potential Partner in Biological Systems | Typical Energy (kcal/mol) |
|---|---|---|---|
| Van der Waals | Entire Molecule (especially alkyl parts) | Hydrophobic pockets, aliphatic amino acid side chains (e.g., Leu, Val, Ile) | 0.5 - 1.0 |
| π-Stacking | 2-Fluorobenzyl Ring | Aromatic amino acid side chains (e.g., Phe, Tyr, Trp) | 1.0 - 2.0 |
| C-H···π | C-H bonds of imidazolidinone or benzyl group | Aromatic rings of amino acids | 0.5 - 1.5 |
Application of Computational Chemistry in the Rational Design of Novel Imidazolidin-2-one Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. neuroquantology.com For the imidazolidin-2-one scaffold, these methods are employed to understand structure-activity relationships (SAR), predict binding affinities, and guide the synthesis of novel, more potent, and selective derivatives. nih.gov
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major strategies in this field. SBDD relies on the known three-dimensional structure of a biological target (e.g., an enzyme or receptor) to design ligands that can fit precisely into the binding site. Techniques like molecular docking are used to predict the binding pose and affinity of a ligand, such as an imidazolidin-2-one derivative, within a target's active site. openmedicinalchemistryjournal.com This approach was successfully used in the guided synthesis of novel imidazolidinone-based inhibitors of BACE1, a key enzyme in Alzheimer's disease. nih.gov
When the 3D structure of the target is unknown, LBDD methods are used. These approaches leverage information from a set of known active molecules to build a model, or pharmacophore, that defines the essential features required for biological activity. Quantitative structure-activity relationship (QSAR) studies can then be performed to correlate the chemical properties of a series of imidazolidin-2-one derivatives with their biological activities, leading to predictive models that can guide the design of new compounds. neuroquantology.com
Furthermore, quantum chemistry calculations, such as those using Density Functional Theory (DFT), are applied to investigate the electronic properties of molecules and to rationalize reaction mechanisms. nih.govmdpi.com For example, quantum calculations have been used to understand the regioselectivity in the synthesis of novel 4-(het)arylimidazolidin-2-ones, providing insights that are valuable for synthetic chemists. nih.govmdpi.comnih.gov Molecular dynamics (MD) simulations can also be employed to study the dynamic behavior of a ligand-protein complex over time, providing a more realistic view of the molecular interactions. neuroquantology.com
The integration of these computational techniques accelerates the drug discovery process by prioritizing the synthesis of the most promising compounds, thereby reducing time and cost.
Table 2: Computational Methods in the Design of Imidazolidin-2-one Derivatives
| Computational Method | Application in Drug Design | Specific Example for Imidazolidin-2-one Scaffold |
|---|---|---|
| Molecular Docking | Predicts binding mode and affinity of a ligand to a biological target. openmedicinalchemistryjournal.com | Identifying potential inhibitors of BACE1 by docking imidazolidinone derivatives into its active site. nih.gov |
| QSAR | Correlates chemical structure with biological activity to predict the potency of new compounds. | Developing models to predict the anticancer activity of novel imidazolidin-2-ones. |
| Pharmacophore Modeling | Identifies essential structural features required for biological activity from a set of active compounds. | Creating a pharmacophore model for a specific receptor based on known active imidazolidin-2-one ligands. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to study the stability and dynamics of a ligand-protein complex. neuroquantology.com | Assessing the stability of the binding of a designed imidazolidin-2-one derivative to its target enzyme over time. |
| DFT Calculations | Investigates electronic structure and reactivity; elucidates reaction mechanisms. mdpi.com | Rationalizing the regioselectivity of synthetic routes to substituted imidazolidin-2-ones. nih.govnih.gov |
Advanced Academic Applications of Imidazolidin 2 One Scaffolds
Imidazolidin-2-ones as Versatile Synthetic Intermediates
The imidazolidin-2-one ring system is a highly valuable building block in modern organic synthesis. Its derivatives, including 1-(2-Fluorobenzyl)imidazolidin-2-one, serve as key intermediates for constructing more elaborate molecular structures. The inherent chemical properties of this scaffold allow for predictable and controlled transformations, making it a reliable precursor in multistep synthetic pathways.
Precursors for Synthesizing Diverse Complex Structures
Imidazolidin-2-ones are well-established precursors for vicinal diamines, which are themselves crucial building blocks in organic and medicinal chemistry. nih.govmdpi.com The cyclic urea (B33335) functionality can be hydrolyzed under specific conditions to yield the corresponding 1,2-diamine, often with the stereochemistry preserved. This transformation is particularly useful in asymmetric synthesis, where chiral imidazolidin-2-ones can provide access to enantiomerically pure diamines.
Furthermore, the imidazolidin-2-one scaffold itself is a frequent target in the development of novel synthetic methodologies. mdpi.comacs.orgmdpi.com For instance, acid-catalyzed reactions of (2,2-diethoxyethyl)ureas with various aromatic and heterocyclic C-nucleophiles have been developed to produce a series of novel 4-(het)arylimidazolidin-2-ones. nih.govmdpi.comnih.gov This approach benefits from high regioselectivity and the use of readily available starting materials, opening avenues for creating libraries of substituted imidazolidinones for various screening purposes. nih.gov The development of such synthetic routes highlights the role of the imidazolidin-2-one core as a foundational element for accessing a wide array of complex molecular entities.
Building Blocks for Hybrid Molecular Architectures
The synthetic accessibility of the imidazolidin-2-one scaffold allows for its incorporation into larger, hybrid molecules that combine distinct chemical motifs to achieve novel functions. Research has demonstrated the synthesis of hybrid compounds that link the imidazolidin-2-one core with other important heterocyclic systems, such as indoles. researchgate.net These indole-imidazolidine-2-one hybrids merge the structural features of both scaffolds, which are known to be present in numerous bioactive compounds. researchgate.net
The ability to functionalize the nitrogen atoms of the imidazolidin-2-one ring, as seen in this compound, is key to its utility as a building block. This allows for the covalent linkage of the imidazolidin-2-one moiety to other molecular fragments, creating intricate architectures. For example, researchers have synthesized imidazole-linked thiazolidinone hybrids, demonstrating the modularity of using such heterocyclic building blocks to create complex structures with potential applications in medicinal chemistry. nih.gov
Design of Non-Peptidic Mimetics and Conformationally Constrained Scaffolds
In the field of medicinal chemistry, there is significant interest in developing small molecules that can mimic the secondary structures of peptides, such as β-strands, to modulate protein-protein interactions. The rigid framework of the imidazolidin-2-one ring makes it an excellent scaffold for creating such peptidomimetics, offering conformational constraint and precise spatial orientation of functional groups.
Imidazolidin-2-one Based β-Strand Mimetics
Researchers have successfully designed and synthesized non-peptidic β-strand mimetics composed of alternating aryl and imidazolidin-2-one rings. rsc.org This design strategy replaces the peptide backbone while projecting side-chain analogues in a spatial arrangement that mimics their orientation in a natural β-strand. The imidazolidin-2-one scaffold was chosen as a second-generation design to overcome synthetic challenges associated with previous hydantoin-based mimetics. rsc.org
In these constructs, the imidazolidin-2-one ring provides conformational rigidity. rsc.org Modeling and experimental data, from both solid-phase and solution-phase studies, indicate that the desired conformation for mimicking the side-chain display of a β-strand is readily accessible and well-populated. rsc.org A key advantage of this modular synthesis is the ability to easily incorporate a variety of amino acid side-chains, allowing for the creation of mimetics tailored to specific protein targets. rsc.org
| Feature | Description | Advantage |
|---|---|---|
| Structural Rigidity | The five-membered ring provides a conformationally constrained backbone. | Reduces conformational flexibility, leading to higher binding affinity and specificity for the target protein. |
| Synthetic Tractability | Amenable to modular synthesis, allowing for the facile incorporation of diverse side-chains. | Enables the rapid generation of libraries of mimetics to screen against biological targets. |
| Spatial Orientation | The scaffold orients appended functional groups to mimic the i, i+2, and i+4 side-chain positions of a β-strand. | Allows for the accurate replication of the recognition surfaces of natural peptides. |
| Improved Stability | As non-peptidic structures, they are resistant to proteolytic degradation. | Offers potential for improved pharmacokinetic properties compared to peptide-based therapeutics. |
Role of Imidazolidin-2-one Derivatives in Materials Science Research
The unique structural and electronic properties of imidazolidin-2-one and its derivatives have led to their exploration in the field of materials science. Their ability to act as ligands or to be incorporated into larger polymeric or crystalline structures is an area of growing interest, particularly for the development of functional porous materials.
Functionalization of Porous Materials (e.g., Metal-Organic Frameworks) with Imidazolidinone Chromophores
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The ability to modify these linkers, either before or after MOF assembly, allows for the tuning of the chemical and physical properties of the pores. This functionalization is key to applications in gas storage, separation, and catalysis. rsc.org
Nitrogen-containing heterocycles are of particular interest for MOF functionalization. For example, MOFs functionalized with N-heterocyclic carbenes (NHCs), which can be generated from imidazolium (B1220033) salt precursors, have been developed for applications such as the chemical fixation of CO2. rsc.orgresearchgate.net The incorporation of these nitrogen-rich moieties can enhance the affinity of the MOF for specific guest molecules like CO2 and provide active sites for catalysis. researchgate.net Researchers have developed methods to incorporate NHC precursors and other heterocycles into MOFs through post-synthetic modification, expanding the functional diversity of these materials. digitellinc.comcas.cn
Application as Solvents in Graphene Functionalization
The functionalization of graphene is crucial for tuning its properties and expanding its applications. The choice of solvent is a critical parameter in the liquid-phase exfoliation and subsequent chemical modification of graphene. While common solvents like N-methyl-2-pyrrolidinone (NMP) are often used, research into new solvent systems is ongoing to improve dispersion and functionalization efficiency. atu.ie
Currently, there is no specific literature available detailing the use of This compound as a solvent for graphene functionalization. However, the general class of imidazolidin-2-ones possesses properties that could make them suitable candidates for such applications. For instance, 1,3-dimethyl-2-imidazolidinone (B1670677) is known to be a polar aprotic solvent. The polarity and Lewis basicity of the imidazolidin-2-one ring could facilitate the dispersion of graphene sheets. The presence of the aromatic benzyl (B1604629) group in this compound might also contribute to favorable π-π stacking interactions with the graphene surface, potentially aiding in the exfoliation and stabilization of graphene dispersions. Further research would be required to evaluate the efficacy of this specific compound as a solvent in graphene processing and functionalization.
| Solvent Properties for Graphene Dispersion |
| Polarity |
| Hansen Solubility Parameters |
| Surface Tension |
| Boiling Point |
| Viscosity |
This table outlines key solvent properties that are generally considered for effective graphene dispersion and functionalization.
Imidazolidin-2-one Derivatives in Catalysis Development
Imidazolidin-2-one derivatives have emerged as a significant class of compounds in the development of novel catalytic systems. mdpi.comresearchgate.net Their rigid five-membered ring structure and the presence of nitrogen atoms allow for their use as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. mdpi.comjournals.co.za
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern asymmetric synthesis. beilstein-journals.org Chiral imidazolidin-2-ones have been successfully employed as organocatalysts in a variety of asymmetric transformations. journals.co.zasigmaaldrich.com These catalysts often operate through the formation of iminium or enamine intermediates, enabling highly enantioselective reactions.
While there are no specific studies detailing the use of This compound as an organocatalyst, the broader class of chiral imidazolidinone-based organocatalysts, such as those developed by MacMillan, are renowned for their effectiveness in reactions like Diels-Alder cycloadditions, Friedel-Crafts alkylations, and α-fluorinations. sigmaaldrich.com The synthetic utility of these catalysts has been demonstrated in the total synthesis of complex natural products. sigmaaldrich.com The development of chiral variants of this compound could potentially lead to new organocatalysts with unique reactivity and selectivity profiles, influenced by the electronic properties of the fluorobenzyl group.
| Representative Organocatalytic Reactions Using Imidazolidinone Scaffolds | Enantiomeric Excess (ee) |
| Diels-Alder Reaction | Up to 99% |
| Friedel-Crafts Alkylation | Up to 99% |
| 1,3-Dipolar Cycloaddition | Up to 99% |
| α-Fluorination | Up to 99% |
| Intramolecular Michael Addition | Up to 98% |
Data represents typical enantioselectivities achieved with MacMillan-type imidazolidinone organocatalysts. sigmaaldrich.com
Imidazolidin-2-one derivatives also play a crucial role as ligands in metal-catalyzed reactions. mdpi.com The nitrogen atoms of the imidazolidin-2-one ring can coordinate to a metal center, and by incorporating chiral elements into the ligand structure, highly effective asymmetric catalysts can be developed. These catalytic systems have been applied to a wide range of transformations, including diamination of alkenes and various cross-coupling reactions. mdpi.com
There is currently no specific research available on the application of This compound as a ligand in metal-catalyzed processes. However, the general utility of the imidazolidin-2-one scaffold is well-documented. For example, palladium-catalyzed intramolecular diamination of unfunctionalized alkenes using imidazolidin-2-one-based systems has been reported. mdpi.com Furthermore, copper(II)-catalyzed carbonylations of 1,2-diamines to synthesize imidazolidin-2-ones have been developed. mdpi.com The electronic and steric properties of the 2-fluorobenzyl substituent in this compound could potentially influence the stability and reactivity of metal complexes, making it an interesting candidate for future research in the design of new metal catalysts.
| Metal | Catalytic Transformation |
| Palladium | Intramolecular Diamination of Alkenes |
| Copper | Asymmetric Intramolecular Cyclization of N-Alkenyl Ureas |
| Copper | Carbonylation of 1,2-Diamines |
| Rhodium | Asymmetric Hydrogenation |
| Iridium | Asymmetric Hydrogenation |
This table lists examples of metals and the types of catalytic transformations where imidazolidin-2-one derivatives have been used as ligands. mdpi.com
Future Research Directions in 1 2 Fluorobenzyl Imidazolidin 2 One Chemistry
Development of More Sustainable and Efficient Synthetic Protocols for Fluorinated Imidazolidin-2-ones
One promising approach is the use of organo-catalysis. For instance, the phosphazene base BEMP has been shown to be a highly effective catalyst for the intramolecular hydroamidation of propargylic ureas to produce imidazolidin-2-ones under ambient conditions. acs.orgresearchgate.net This method offers excellent chemo- and regioselectivity with remarkably short reaction times, sometimes as little as one minute. acs.orgresearchgate.net
Another key area of development is the utilization of carbon dioxide (CO₂) as a carbonyl source, which is an attractive green chemistry approach. mdpi.com Catalytic systems involving ceria-based materials have been explored for the carbonylation of diamines with CO₂ to form imidazolidin-2-ones. mdpi.com Additionally, pseudo-multicomponent one-pot protocols are being designed to streamline the synthesis process, reduce waste, and improve yields. mdpi.com These methods often involve the in situ formation of intermediates, followed by cyclization to the imidazolidin-2-one core. mdpi.com
The table below summarizes some of the modern synthetic protocols for imidazolidin-2-ones that emphasize sustainability and efficiency.
| Method | Catalyst/Reagent | Key Features | Reference(s) |
| Organo-catalyzed Hydroamidation | Phosphazene base (BEMP) | Ambient conditions, short reaction times, high yields. | acs.orgresearchgate.net |
| Carbonylation with CO₂ | Ceria-based materials | Utilizes a renewable C1 source, heterogeneous catalysis. | mdpi.com |
| Pseudo-multicomponent Reaction | CDI, NaBH₄ | One-pot synthesis, high efficiency, reduced waste. | mdpi.com |
| Metal-catalyzed Diamination | Palladium, Copper | Access to complex structures, potential for enantioselectivity. | mdpi.com |
These advancements are crucial for the large-scale and environmentally responsible production of fluorinated imidazolidin-2-ones for various research and industrial applications.
Exploration of Novel Functionalization Strategies for Targeted Chemical Research
The functionalization of the imidazolidin-2-one scaffold is a key strategy for developing new compounds with tailored properties for specific research targets. The presence of the 2-fluorobenzyl group in 1-(2-fluorobenzyl)imidazolidin-2-one already provides a vector for specific interactions, as the fluorine atom can modulate the molecule's lipophilicity and binding affinity to proteins. ontosight.ai
Future research will likely focus on modifying other positions of the imidazolidin-2-one ring to create a library of analogs for structure-activity relationship (SAR) studies. Novel synthetic methods are being developed to introduce a wide range of substituents with high regioselectivity. mdpi.comnih.govnih.gov For example, acid-catalyzed reactions of (2,2-diethoxyethyl)ureas with various C-nucleophiles can yield highly substituted imidazolidin-2-ones. mdpi.comnih.govnih.gov
Furthermore, the imidazolidin-2-one core can be incorporated into larger molecular architectures, such as peptidomimetics. nih.gov In this context, the imidazolidin-2-one scaffold can be equipped with proteinogenic or custom side chains, allowing for the creation of molecules that can mimic or disrupt biological processes. nih.gov These strategies are particularly relevant for the design of multi-target inhibitors, which are single molecules designed to interact with multiple biological targets, a promising approach in modern drug discovery. mdpi.com
Integration of Advanced Computational Modeling for Predictive Synthesis and Design
Computational modeling is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new molecules. In the context of this compound and its analogs, computational methods are being used to understand reaction mechanisms and to predict the properties of novel compounds.
Density Functional Theory (DFT) calculations, for instance, have been successfully employed to elucidate the reaction pathways in the synthesis of imidazolidin-2-ones. acs.orgresearchgate.net These studies can help in optimizing reaction conditions and in predicting the feasibility of new synthetic routes. Quantum chemistry calculations have also been used to rationalize the regioselectivity observed in the synthesis of substituted imidazolidin-2-ones, providing valuable insights for the design of more selective reactions. mdpi.comnih.gov
The predictive power of computational modeling extends to the design of new functional molecules. By simulating the interactions between imidazolidin-2-one derivatives and their biological targets, researchers can prioritize the synthesis of compounds with the highest potential for desired activity, thereby accelerating the discovery process and reducing the reliance on costly and time-consuming experimental screening.
Expanding the Scope of Imidazolidin-2-one Scaffolds in Emerging Chemical Technologies
While the imidazolidin-2-one scaffold is well-established in medicinal chemistry, its applications are expanding into new and emerging areas of chemical technology. The unique structural and electronic properties of these compounds make them attractive for a range of applications beyond pharmaceuticals.
One exciting new area is the use of imidazolidin-2-one-containing peptides as linkers for the chemoselective attachment to nanoparticles and other biomaterials. nih.gov This opens up possibilities for the development of new diagnostic tools and targeted delivery systems.
Furthermore, imidazolidin-2-one derivatives are being explored as chiral ligands and precursors for N-heterocyclic carbenes (NHCs). rsc.org NHCs are a class of organocatalysts that have found widespread use in a variety of chemical transformations. The development of new imidazolidin-2-one-based NHCs could lead to novel catalytic systems with enhanced activity and selectivity.
The versatility of the imidazolidin-2-one scaffold, combined with the ongoing development of new synthetic and functionalization strategies, ensures that these compounds will continue to be of significant interest in a wide range of chemical technologies for the foreseeable future.
Q & A
Basic Research Questions
Q. What are established synthetic routes for preparing 1-(2-Fluorobenzyl)imidazolidin-2-one?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, reacting 2-fluorobenzylamine with urea derivatives or chloroethyl isocyanate under basic conditions (e.g., NaH in DMF/THF) forms the imidazolidin-2-one core. Cyclization of intermediates like N-(2-fluoro-benzyl)urea derivatives is a key step, as seen in analogous syntheses of 1-(4-pyridyl)imidazolidin-2-one .
- Data : Yield optimization (e.g., 70-85%) depends on reaction time, temperature, and solvent polarity. LC-HRMS (e.g., [M+H]+ = 209.08) is critical for purity validation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirms substitution patterns (e.g., fluorobenzyl proton shifts at δ 4.5–5.0 ppm for CH2 groups) .
- IR Spectroscopy : Identifies carbonyl (C=O) stretching at ~1700 cm⁻¹ and NH vibrations at ~3300 cm⁻¹ .
- X-ray Crystallography : Resolves molecular geometry (e.g., non-planar imidazolidinone rings due to steric effects) .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodology : Ethanol/water or toluene/hexane mixtures are effective for high-purity crystals. Melting points (e.g., 46–49°C for analogous compounds) and solubility in polar aprotic solvents (DMF, DMSO) guide recrystallization .
Advanced Research Questions
Q. How does the 2-fluorobenzyl substituent affect biological activity compared to other aryl groups?
- Methodology : Structure-activity relationship (SAR) studies compare fluorinated vs. chlorinated or non-halogenated analogs. For example, 1-(2-chlorobenzyl) derivatives show higher SARS-CoV-2 Mpro inhibition (IC50 = 0.8 µM) than non-halogenated analogs, suggesting halogen interactions enhance binding . Fluorine’s electronegativity may improve metabolic stability and bioavailability .
Q. What computational approaches predict the binding affinity of this compound to target proteins?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates interactions with enzymes (e.g., SARS-CoV-2 Mpro or EML4-ALK kinase). Fluorobenzyl groups may form halogen bonds with catalytic residues .
- ADMET Prediction : Tools like SwissADME assess logP (~1.5), PSA (~50 Ų), and blood-brain barrier penetration, critical for CNS-targeted drugs .
Q. How do metal complexes of this compound enhance antitumor activity?
- Methodology : Coordination with Cu(II) or Pt(II) ions modifies electronic properties. For example, dichloro[1-acetyl-3-(4-benzyloxy-2-pyridyl)imidazolidin-2-one]copper(II) shows IC50 = 12 µM against HeLa cells via ROS generation . Spectroscopic (IR, UV-Vis) and cyclic voltammetry data correlate redox activity with cytotoxicity .
Experimental Design & Data Analysis
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Curves : Validate IC50 values using standardized assays (e.g., MTT for cytotoxicity) .
- Control Experiments : Compare with reference compounds (e.g., donepezil for anti-Alzheimer’s activity) to rule out assay-specific artifacts .
- Structural Validation : Confirm compound integrity via LC-HRMS post-assay to exclude degradation .
Q. What in vivo models are suitable for evaluating schistosomicidal or antiparasitic activity?
- Methodology :
- Schistosoma mansoni Infection : Administer 20–50 mg/kg doses in murine models; assess worm burden reduction and egg viability .
- Pharmacokinetic Profiling : Monitor plasma half-life (t1/2) and metabolite formation via HPLC-MS .
Key Challenges & Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
